molecular formula C16H15ClN4O2S2 B11040021 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11040021
M. Wt: 394.9 g/mol
InChI Key: BJHLEFAVVHWIGG-UHFFFAOYSA-N
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Description

    This compound is a member of the thiadiazolo-triazinone family, characterized by its fused heterocyclic structure.

    Its chemical formula is

    Chemical Formula: C16H15ClN4O2S2\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_2\text{S}_2C16​H15​ClN4​O2​S2​

    .

    Functional Groups: It contains a tert-butyl group, a chlorophenyl group, and a sulfanyl (thiol) group.

    Biological Relevance: While not widely studied, it exhibits interesting properties due to its unique structure.

  • Preparation Methods

      Synthetic Routes:

      Industrial Production: Limited information is available on large-scale production methods due to its rarity.

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel heterocyclic compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Limited studies; potential drug development.

      Industry: Rarely used industrially due to its specialized nature.

  • Mechanism of Action

      Targets: Unknown, but likely interacts with cellular proteins or enzymes.

      Pathways: Further research needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound you specified stands out due to its specific combination of substituents and its rare occurrence.

    Remember that this compound is relatively unexplored, so further research is essential to uncover its full potential

    Properties

    Molecular Formula

    C16H15ClN4O2S2

    Molecular Weight

    394.9 g/mol

    IUPAC Name

    3-tert-butyl-7-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

    InChI

    InChI=1S/C16H15ClN4O2S2/c1-16(2,3)12-13(23)21-14(19-18-12)25-15(20-21)24-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3

    InChI Key

    BJHLEFAVVHWIGG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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